1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine
Description
1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine is a pyrrolidine-containing heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and a pyrrolidin-3-amine moiety at the 2-position. The trifluoromethyl group enhances metabolic stability and modulates electronic properties, while the pyrrolidine ring contributes to conformational flexibility and basicity.
Properties
Molecular Formula |
C10H12F3N3 |
|---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-2-1-3-9(15-8)16-5-4-7(14)6-16/h1-3,7H,4-6,14H2 |
InChI Key |
BFXAPMQJGGCUSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Industrial production methods may involve optimization of these reactions to increase yield and reduce costs.
Chemical Reactions Analysis
1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific proteins or pathways.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. This interaction can modulate the activity of the protein, leading to the desired biological effect .
Comparison with Similar Compounds
Positional Isomers and Trifluoromethyl Variants
- 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine (Ref: 10-F512042): Differs in the position of the -CF₃ group (5- vs. 6-position on pyridine). Similar molecular weight (230.21 g/mol) and formula (C₁₀H₁₁F₃N₃) but distinct electronic effects due to substituent positioning.
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine (CAS 1282230-08-3):
Heterocyclic Amine Variations
Fluorinated Substituent Alternatives
- 6-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pyridin-3-amine: Replaces the pyrrolidine group with a trifluoromethyl-pyrazole ring.
6-(Perfluoroethyl)pyridin-3-amine (CAS 317810-59-6):
Data Table: Key Comparative Metrics
| Compound Name | Pyridine Substituents | Amine Structure | Molecular Formula | Molecular Weight (g/mol) | Similarity Score |
|---|---|---|---|---|---|
| Target: 1-(6-(CF₃)pyridin-2-yl)pyrrolidin-3-amine | 6-CF₃, 2-pyrrolidinyl | Pyrrolidin-3-amine | C₁₀H₁₁F₃N₃ | 230.21 | - |
| 1-(5-CF₃-pyridin-2-yl)pyrrolidin-3-amine | 5-CF₃, 2-pyrrolidinyl | Pyrrolidin-3-amine | C₁₀H₁₁F₃N₃ | 230.21 | 0.93 (S-isomer) |
| 1-[3-Cl-5-CF₃-pyridin-2-yl]pyrrolidin-3-amine | 3-Cl, 5-CF₃, 2-pyrrolidinyl | Pyrrolidin-3-amine | C₁₀H₁₀ClF₃N₃ | 264.66 | - |
| 1-(5-CF₃-pyridin-2-yl)piperazine | 5-CF₃, 2-piperazinyl | Piperazine | C₉H₁₁F₃N₄ | 232.20 | 0.94 |
| 6-(3-CF₃-pyrazol-1-yl)pyridin-3-amine | 6-(pyrazolyl-CF₃) | Pyridin-3-amine | C₉H₇F₃N₄ | 228.17 | - |
| 6-C₂F₅-pyridin-3-amine | 6-C₂F₅ | Pyridin-3-amine | C₇H₅F₅N₂ | 212.12 | - |
Research Implications and Trends
- Electronic Effects : The -CF₃ group at the 6-position (vs. 5-) may alter electron density on the pyridine ring, influencing binding interactions in target proteins .
- Stereochemistry : The (S)-enantiomer of 1-(5-CF₃-pyridin-2-yl)pyrrolidin-3-amine highlights the importance of chirality in pharmacological activity .
- Lipophilicity : Chloro-substituted derivatives (e.g., CAS 1282230-08-3) may improve membrane permeability but reduce aqueous solubility .
- Synthetic Utility : Compounds like 6-(3-CF₃-pyrazol-1-yl)pyridin-3-amine demonstrate the versatility of pyridine-based scaffolds in designing heterocyclic libraries .
Biological Activity
1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine (CAS No. 1251125-95-7) is a compound of growing interest in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups in organic compounds often enhances their pharmacological properties, including increased metabolic stability and improved receptor interactions. This article explores the biological activity of this compound, supported by relevant research findings and case studies.
- Molecular Formula : C10H12F3N3
- Molecular Weight : 231.22 g/mol
- Structural Characteristics : The presence of a pyridine ring and a pyrrolidine moiety contributes to the compound's ability to interact with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an antibacterial and anticancer agent.
Anticancer Activity
The anticancer potential of similar trifluoromethylated compounds has been documented in various studies. For instance, certain pyrrole derivatives demonstrated enhanced antiproliferative activity against human cancer cell lines, outperforming standard chemotherapeutic agents . The mechanism often involves interaction with tubulin, disrupting microtubule formation and leading to cell cycle arrest.
Case Studies
- Pyrrole Derivatives : A study evaluated the antibacterial activity of several pyrrole-benzamide derivatives, revealing that modifications at specific positions significantly influenced their potency against Staphylococcus aureus and Escherichia coli . The MIC values indicated that certain substitutions could enhance activity, suggesting a similar approach could be beneficial for optimizing this compound.
- Trifluoromethyl Group Impact : Research on FDA-approved drugs containing trifluoromethyl groups has shown that this modification can increase drug potency by enhancing binding affinity to target proteins . This insight supports the hypothesis that this compound may exhibit improved biological activity due to its trifluoromethyl substitution.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
